molecular formula C9H12F3NO B2849994 N-(2,4,4-Trifluorocyclohexyl)prop-2-enamide CAS No. 2305560-38-5

N-(2,4,4-Trifluorocyclohexyl)prop-2-enamide

Cat. No.: B2849994
CAS No.: 2305560-38-5
M. Wt: 207.196
InChI Key: OGMKXJDGNPONSG-UHFFFAOYSA-N
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Description

N-(2,4,4-Trifluorocyclohexyl)prop-2-enamide is a synthetic organic compound characterized by the presence of a trifluorocyclohexyl group attached to a prop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4,4-Trifluorocyclohexyl)prop-2-enamide typically involves the reaction of 2,4,4-trifluorocyclohexylamine with acryloyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then subjected to rigorous quality control measures to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

N-(2,4,4-Trifluorocyclohexyl)prop-2-enamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2,4,4-Trifluorocyclohexyl)prop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,4,4-Trifluorocyclohexyl)prop-2-enamide involves its interaction with specific molecular targets. The trifluorocyclohexyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the compound can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,4,4-Trifluorocyclohexyl)prop-2-enamide is unique due to the presence of the trifluorocyclohexyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. These properties make it a valuable compound for various applications, particularly in drug development and material science .

Properties

IUPAC Name

N-(2,4,4-trifluorocyclohexyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12F3NO/c1-2-8(14)13-7-3-4-9(11,12)5-6(7)10/h2,6-7H,1,3-5H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGMKXJDGNPONSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1CCC(CC1F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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